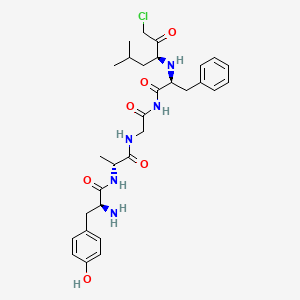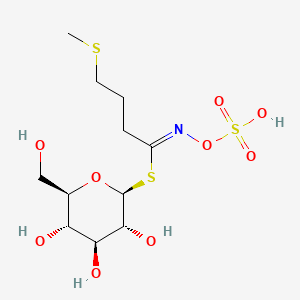
3-(2,4,6-Trimethylbenzylpiperazinyl)rifamycin SV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP 7040 is a derivative of rifamycin, a well-known antibiotic. It is a highly active compound against drug-sensitive strains of Mycobacterium tuberculosis and other mycobacteria. CGP 7040 has shown significant potential in treating infections caused by these bacteria, making it a valuable compound in the field of antimicrobial research .
Vorbereitungsmethoden
CGP 7040 can be synthesized through two primary methods:
Direct Condensation: This method involves the condensation of rifamycin S with 1-(2,4,6-trimethylphenyl)piperazine, followed by the reduction of the quinone subunit to the target hydroquinone using sodium ascorbate.
Bromination and Condensation: In this method, rifamycin S is brominated using bromine in pyridine and dimethylformamide to produce 3-bromorifamycin S.
Analyse Chemischer Reaktionen
CGP 7040 undergoes several types of chemical reactions:
Oxidation and Reduction: The quinone subunit of CGP 7040 can be reduced to hydroquinone using sodium ascorbate.
Substitution: The bromination of rifamycin S to form 3-bromorifamycin S is an example of a substitution reaction.
Common reagents used in these reactions include bromine, pyridine, dimethylformamide, and sodium ascorbate. The major products formed from these reactions are hydroquinone derivatives of rifamycin .
Wissenschaftliche Forschungsanwendungen
CGP 7040 has a wide range of scientific research applications:
Wirkmechanismus
CGP 7040 exerts its effects by inhibiting the 50S ribosomal subunit of bacteria, thereby preventing protein synthesis. This mechanism is similar to that of rifamycin, but CGP 7040 has shown higher activity against certain strains of mycobacteria . The molecular targets of CGP 7040 include the ribosomal RNA and associated proteins involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
CGP 7040 is similar to other rifamycin derivatives, such as rifampin and rifabutin. it has unique properties that make it more effective against certain strains of mycobacteria. For example, CGP 7040 has a lower minimum inhibitory concentration (MIC) compared to rifampin, making it more potent .
Similar compounds include:
Rifampin: A widely used antibiotic for treating tuberculosis and other bacterial infections.
Rifabutin: Another rifamycin derivative used for treating mycobacterial infections.
CGP 7040 stands out due to its higher activity and potential for treating drug-resistant strains of mycobacteria .
Eigenschaften
CAS-Nummer |
122188-44-7 |
|---|---|
Molekularformel |
C51H67N3O12 |
Molekulargewicht |
914.1 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14S,15S,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C51H67N3O12/c1-25-22-28(4)35(29(5)23-25)24-53-17-19-54(20-18-53)41-40-45(59)38-37(46(41)60)39-48(33(9)44(38)58)66-51(11,49(39)61)64-21-16-36(63-12)30(6)47(65-34(10)55)32(8)43(57)31(7)42(56)26(2)14-13-15-27(3)50(62)52-40/h13-16,21-23,26,30-32,36,42-43,47,56-60H,17-20,24H2,1-12H3,(H,52,62)/b14-13+,21-16+,27-15-/t26-,30+,31+,32-,36-,42-,43-,47+,51-/m0/s1 |
InChI-Schlüssel |
ILHGDLYAJLWSGO-YAAICTFBSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC6=C(C=C(C=C6C)C)C)O)O)C |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@H]([C@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC6=C(C=C(C=C6C)C)C)O)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC6=C(C=C(C=C6C)C)C)O)O)C |
Synonyme |
CGP 7040 CGP-7040 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)


![2-Benzylidenecycloheptanone O-[2-(diisopropylamino)ethyl]oxime](/img/structure/B1238698.png)



![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)
![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)

